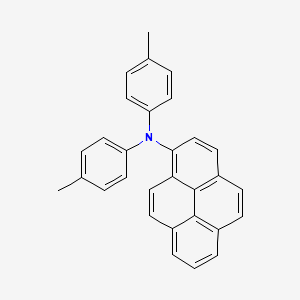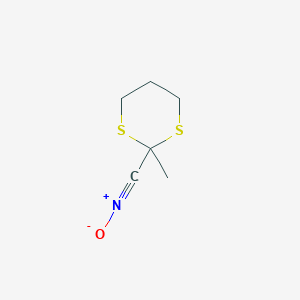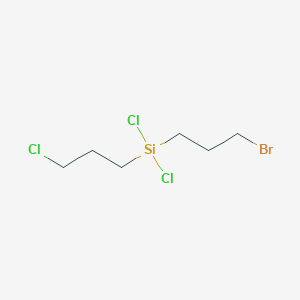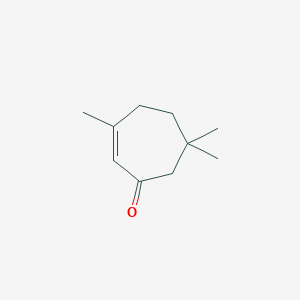
N,N-Bis(4-methylphenyl)pyren-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-methylphenyl)pyren-1-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a pyrene core substituted with two 4-methylphenyl groups at the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-methylphenyl)pyren-1-amine typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting pyrene-1-amine with 4-methylphenyl halides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base like sodium tert-butoxide. The reaction is usually conducted in an inert atmosphere, such as argon, and at elevated temperatures around 120°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(4-methylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Applications De Recherche Scientifique
N,N-Bis(4-methylphenyl)pyren-1-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N,N-Bis(4-methylphenyl)aniline: Similar structure but lacks the pyrene core.
N,N-Bis(4-methylphenyl)naphthylamine: Contains a naphthalene core instead of pyrene.
N,N-Bis(4-methoxyphenyl)pyren-1-amine: Similar structure with methoxy groups instead of methyl groups.
Uniqueness: N,N-Bis(4-methylphenyl)pyren-1-amine is unique due to its pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and high stability .
Propriétés
| 131625-67-7 | |
Formule moléculaire |
C30H23N |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N,N-bis(4-methylphenyl)pyren-1-amine |
InChI |
InChI=1S/C30H23N/c1-20-6-14-25(15-7-20)31(26-16-8-21(2)9-17-26)28-19-13-24-11-10-22-4-3-5-23-12-18-27(28)30(24)29(22)23/h3-19H,1-2H3 |
Clé InChI |
JDNBBPWIBVHESD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diphenyl-4-[2-phenyl-3-(thiophen-2-yl)prop-1-en-1-yl]aniline](/img/no-structure.png)

![1-[(5-Bromothiophen-2-yl)methyl]-1H-imidazole](/img/structure/B14265049.png)

![[(4R,5R)-2,2-Diethyl-1,3-dioxolane-4,5-diyl]bis[bis(3,5-dimethylphenyl)methanol]](/img/structure/B14265056.png)
![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)


